OCT-7-YNE-2,4-DIONE

Description

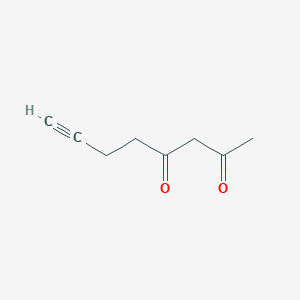

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

oct-7-yne-2,4-dione | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10O2/c1-3-4-5-8(10)6-7(2)9/h1H,4-6H2,2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JPJOLOMJDMZHBY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)CC(=O)CCC#C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50659305 | |

| Record name | Oct-7-yne-2,4-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50659305 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

138.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

502133-71-3 | |

| Record name | 7-Octyne-2,4-dione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=502133-71-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Oct-7-yne-2,4-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50659305 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for Oct 7 Yne 2,4 Dione and Analogues

Retrosynthetic Analysis of Oct-7-yne-2,4-dione

A retrosynthetic analysis of this compound reveals several potential bond disconnections that suggest plausible forward synthetic routes. The primary disconnection strategies focus on the formation of the carbon-carbon bonds that constitute the backbone of the molecule and the introduction of the key functional groups: the 1,3-dione and the terminal alkyne.

One logical disconnection is at the C4-C5 bond, which breaks the molecule into a four-carbon dicarbonyl synthon and a four-carbon alkyne synthon. This suggests an alkylation reaction where an enolate of acetylacetone (B45752) (2,4-pentanedione) is reacted with a suitable 4-carbon electrophile already containing the alkyne, such as a propargyl halide derivative.

Alternatively, a disconnection between the acyl group and the α-carbon (C3-C4) points towards a Claisen-type condensation reaction. This approach would involve the acylation of a ketone enolate. For instance, the enolate of 2-heptanone (B89624) could be acylated with an acetylating agent, or conversely, the enolate of acetone (B3395972) could be acylated with a derivative of 5-hexyne-2-one.

A third retrosynthetic pathway involves disconnecting the C2-C3 bond, suggesting a condensation reaction between a ketone and an ester. Specifically, this could involve the reaction of the enolate of 2-butanone (B6335102) with an ester of 4-pentynoic acid.

These retrosynthetic pathways form the basis for the direct synthetic approaches discussed in the following sections.

Direct Synthetic Approaches to this compound

Based on the retrosynthetic analysis, several direct synthetic strategies can be devised to construct this compound. These methods primarily involve well-established organic reactions for C-C bond formation and functional group installation.

Alkylation of a pre-formed β-diketone is a common and effective strategy. In this case, the readily available and inexpensive acetylacetone can be deprotonated to form a stabilized enolate, which then acts as a nucleophile. This enolate can be reacted with a suitable electrophile containing the terminal alkyne moiety. A plausible electrophile would be 4-bromo-1-butyne (B1278893) or a related species. The reaction is typically carried out in the presence of a base such as sodium ethoxide or potassium carbonate.

Acylation strategies offer another viable route. One such approach involves the acylation of the enolate of a ketone. For example, 5-hexyn-2-one (B1605978) can be converted to its enolate and then reacted with an acetylating agent like acetyl chloride or acetic anhydride (B1165640) to introduce the second carbonyl group, thus forming the desired β-diketone.

| Strategy | Reactant 1 | Reactant 2 | Base/Catalyst | Typical Solvent | Plausible Yield (%) |

| Alkylation | Acetylacetone | 4-bromo-1-butyne | K₂CO₃ | Acetone | 60-75 |

| Acylation | 5-hexyn-2-one | Acetyl chloride | NaH | THF | 50-65 |

The Claisen condensation is a cornerstone reaction for the synthesis of β-dicarbonyl compounds. wikipedia.orgnih.govorganic-chemistry.orglibretexts.orgnih.gov A crossed Claisen condensation between a ketone and an ester can be employed for the synthesis of this compound. For instance, the reaction of 5-hexyn-2-one with ethyl acetate (B1210297) in the presence of a strong base like sodium ethoxide or sodium hydride would yield the target molecule. organic-chemistry.org To favor the desired crossed product, the ketone can be deprotonated first to form the enolate, which then reacts with the ester.

Another relevant condensation is the Knoevenagel condensation, which typically involves an active methylene (B1212753) compound and an aldehyde or ketone. purechemistry.orgjk-sci.comwikipedia.orgsigmaaldrich.com While not a direct route to the saturated backbone of this compound, it is a powerful method for forming α,β-unsaturated diketones which could then be selectively reduced to the target structure.

| Condensation Type | Reactant 1 | Reactant 2 | Base | Typical Solvent | Plausible Yield (%) |

| Claisen | 5-hexyn-2-one | Ethyl acetate | NaOEt | Ethanol | 55-70 |

| Claisen | Acetone | Ethyl 4-pentynoate | NaH | THF | 45-60 |

In syntheses where the diketone functionality is constructed first, the terminal alkyne must be introduced subsequently. One common method is through the dehydrohalogenation of a dihalide. libretexts.orglibretexts.orgyoutube.com For example, a precursor molecule such as oct-7-ene-2,4-dione could be halogenated (e.g., with bromine) to form 7,8-dibromooctane-2,4-dione. Subsequent double dehydrobromination with a strong base like sodium amide would generate the terminal alkyne.

Alternatively, the alkyne can be introduced via nucleophilic substitution using an acetylide anion. libretexts.orgresearchgate.net A precursor like 8-bromo-octane-2,4-dione could be reacted with sodium acetylide to form the target compound. This method is particularly useful for extending carbon chains and introducing the alkyne in a late-stage synthetic step.

| Method | Precursor | Reagent(s) | Base | Plausible Yield (%) |

| Dehydrohalogenation | 7,8-Dibromooctane-2,4-dione | NaNH₂ | NaNH₂ | 50-65 |

| Nucleophilic Substitution | 8-Bromo-octane-2,4-dione | Sodium acetylide | - | 60-75 |

Multi-Component Reactions (MCRs) for Structurally Related Alkynes and Diketones

Multi-component reactions (MCRs) offer an efficient approach to building molecular complexity in a single step by combining three or more reactants. rsc.orgbeilstein-journals.orgnih.govbeilstein-journals.org While a specific MCR for the direct synthesis of this compound may not be established, MCRs are widely used to generate libraries of structurally diverse alkynes and diketones. For example, variations of the Hantzsch pyridine (B92270) synthesis can incorporate alkynyl aldehydes to produce substituted pyridines bearing an alkyne moiety. beilstein-journals.org Similarly, certain MCRs can lead to the formation of highly functionalized β-diketones which could then be further modified to introduce the alkyne.

The development of a novel MCR for this compound analogues would likely involve the combination of a simple ketone, an aldehyde, and an alkynyl component under conditions that promote sequential bond formations.

Catalytic Synthesis of this compound Derivatives

Catalytic methods provide powerful and often more sustainable routes to organic molecules. mdpi.com The synthesis of this compound derivatives can benefit from various catalytic approaches. For instance, transition-metal catalysis is instrumental in many alkyne-related transformations. The Sonogashira coupling, a palladium-catalyzed cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide, could be adapted to synthesize analogues of this compound with aromatic or vinylic substituents on the alkyne. researchgate.net

Furthermore, catalytic C-H activation could be a modern approach to introduce the alkyne moiety. A precursor with a suitable directing group could undergo palladium-catalyzed alkynylation at a specific C-H bond.

The formation of the β-diketone moiety itself can also be achieved catalytically. For example, the hydration of alkynones, which can be prepared by Sonogashira coupling of terminal alkynes with acyl chlorides, can be catalyzed by various transition metals to yield 1,3-diketones. nih.govresearchgate.net

| Catalytic Reaction | Substrate 1 | Substrate 2 | Catalyst | Typical Ligand | Plausible Yield (%) |

| Sonogashira Coupling | 1-bromo-alkyne | Terminal alkyne | Pd(PPh₃)₄ | PPh₃ | 70-90 |

| Catalytic Hydration | Alkynone | Water | AuCl₃ | - | 65-85 |

Transition Metal-Catalyzed Coupling Reactions

Transition metal catalysis is a cornerstone in the synthesis of ynones and their derivatives, offering high efficiency and functional group tolerance. rsc.org Palladium, copper, and rhodium complexes are particularly prominent in these transformations. rsc.orgmdpi.com

One of the most powerful methods for forging the carbon-carbon bond in alkynyl ketones is the Sonogashira coupling reaction. libretexts.orgorganic-chemistry.org This reaction typically involves the coupling of a terminal alkyne with an aryl or vinyl halide, but it can be adapted for the synthesis of ynones by using acyl chlorides as the electrophile. mdpi.com The process is generally catalyzed by a palladium complex, often with a copper(I) co-catalyst. libretexts.orgwikipedia.org For the synthesis of a compound like this compound, a plausible route would involve the Sonogashira coupling of an appropriate acyl chloride with pent-4-yn-1-yl acetate, followed by further functional group manipulation.

A variation of this is the carbonylative Sonogashira coupling, where carbon monoxide is incorporated along with the aryl/vinyl halide and the alkyne to form the ynone structure. nih.govutexas.edu This method has been refined using magnetically separable palladium nanoparticles, which facilitates catalyst recovery and reuse under phosphine-free conditions. nih.gov

Rhodium catalysts have been utilized in the enantioselective synthesis of densely functionalized polycarbocycles from alkynyl 1,3-diketones and arylboronic acids. rsc.org These reactions proceed through a domino addition-cyclization pathway, highlighting the utility of transition metals in constructing complex analogues from a basic alkynyl diketone scaffold. rsc.org

Gold catalysts are effective in the regioselective hydration of ynones to produce 1,3-diketones. rsc.orgmdpi.com While this is a transformation of a pre-formed ynone, it represents a key transition metal-catalyzed method for accessing the 1,3-dione functionality characteristic of the target molecule. Gold catalysis can also promote the 1,3-transposition of ynones, an isomerization reaction that can be controlled by stereoelectronic and electronic factors to yield thermodynamically more stable products. nih.govnih.gov

| Catalyst System | Reaction Type | Substrates | Product Type | Key Features |

|---|---|---|---|---|

| Pd Complex / Cu(I) | Sonogashira Coupling | Acyl Chlorides + Terminal Alkynes | Alkynyl Ketones (Ynones) | Well-established C-C bond formation. mdpi.com |

| Fe3O4-supported Pd NPs | Carbonylative Sonogashira Coupling | Aryl Iodides + Terminal Alkynes + CO | α,β-Alkynyl Ketones | Magnetically recoverable and reusable catalyst. nih.gov |

| Rh(I) / Chiral Ligand | Arylative Cyclization | Alkynyl 1,3-Diketones + Arylboronic Acids | Functionalized Polycarbocycles | Enantioselective synthesis of complex analogues. rsc.org |

| PPh3AuCl / AgOTf | Regioselective Hydration | Ynones | 1,3-Diketones | Mild conditions, high yields for dione (B5365651) formation. rsc.orgmdpi.com |

Organocatalytic Approaches

To circumvent issues related to metal contamination in final products, organocatalytic and metal-free synthetic methods have gained significant attention. These approaches offer alternatives to traditional transition metal-based reactions. organic-chemistry.orgnih.gov

A notable metal-free method for ynone synthesis involves the reaction of acyl chlorides with potassium alkynyltrifluoroborate salts. nih.govacs.org This transformation is promoted by a Lewis acid, such as boron trichloride, and proceeds rapidly at room temperature without the need for inert atmospheric conditions. nih.govjove.com This method is valued for its operational simplicity and tolerance of various functional groups. acs.org

Furthermore, organocatalysts like diphenylprolinol silyl (B83357) ether have been shown to catalyze the asymmetric Michael reaction of methyl alkynyl ketone with α,β-unsaturated aldehydes. nih.gov In this reaction, the alkynyl ketone, typically a Michael acceptor, acts as a nucleophilic Michael donor. nih.gov This reactivity opens pathways for the synthesis of complex chiral building blocks possessing multiple functional groups, which can be precursors or analogues of this compound. nih.gov The development of such reactions showcases the potential of organocatalysis to control reactivity and stereoselectivity in the synthesis of molecules with alkynyl ketone moieties. nih.gov

| Catalyst/Promoter | Reaction Type | Substrates | Product Type | Key Features |

|---|---|---|---|---|

| Boron Trichloride (Lewis Acid) | Acylation | Acyl Chlorides + Potassium Alkynyltrifluoroborates | Ynones | Metal-free, rapid reaction at ambient temperature. nih.govacs.org |

| Diphenylprolinol Silyl Ether | Asymmetric Michael Addition | Methyl Alkynyl Ketone + α,β-Unsaturated Aldehydes | δ-Oxo Aldehydes | Alkynyl ketone acts as a nucleophile; high enantioselectivity. nih.gov |

| Pinacol borane | Reductive Hydroamination | Ynones + Amines | β-Aminoketones | Metal-free synthesis of ynone derivatives under mild conditions. rsc.org |

Chemo-, Regio-, and Stereoselective Synthetic Pathways

Achieving high levels of selectivity is a critical challenge in the synthesis of polyfunctional molecules like this compound and its analogues. The presence of multiple reactive sites necessitates precise control over the reaction conditions and catalyst choice.

Chemoselectivity and Regioselectivity are often intertwined and can be dictated by the catalyst. For example, in the intramolecular carbocyclization of 2-alkynyl aryl ketones, the choice of catalyst determines the reaction outcome completely. nih.gov Under rhodium(III) catalysis, a 5-exo-dig cyclization occurs to form 1-indanones, whereas a copper(I) catalyst promotes a 6-endo-dig cyclization to yield 1-naphthols. nih.gov This catalyst-controlled selectivity is crucial for directing the synthesis towards a specific molecular architecture.

The regioselective hydration of ynones to form 1,3-diketones is another key example. rsc.org Gold(I) catalysts are particularly effective in promoting the Markovnikov addition of water across the alkyne, selectively forming the desired dione over other potential isomers. mdpi.com This method provides a direct and high-yielding pathway to the β-diketone core. rsc.org

Stereoselectivity becomes important when synthesizing chiral analogues. While this compound is achiral, methods for enantioselective synthesis are vital for producing optically active derivatives. Catalytic enantioselective alkynylation of ketones provides a direct route to chiral propargylic alcohols, which are valuable precursors. researchgate.net Similarly, the direct and highly regioselective and enantioselective allylation of β-diketones has been achieved, demonstrating that even with the challenge of enol tautomers, high selectivity can be attained. nih.gov Organocatalytic methods have also proven powerful in this domain, as seen in the asymmetric Michael reaction of methyl alkynyl ketone, which produces chiral δ-oxo aldehydes with excellent enantioselectivity. nih.gov

| Selectivity Type | Reaction | Catalyst/Reagent | Substrate | Outcome |

|---|---|---|---|---|

| Regioselective | Hydration of Ynone | Gold(I) Complex | Alkynone | Forms 1,3-diketone with high regiocontrol. rsc.orgmdpi.com |

| Chemoselective & Regioselective | Carbocyclization | Rh(III) vs. Cu(I) | 2-Alkynyl Aryl Ketone | Catalyst choice leads to either 1-indanone (B140024) or 1-naphthol. nih.gov |

| Enantioselective | Alkynylation | Cu(OTf)2 / Chiral Ligand | Ketone + Terminal Alkyne | Synthesis of chiral propargylic alcohols. researchgate.net |

| Enantioselective | Michael Addition | Diphenylprolinol Silyl Ether | Alkynyl Ketone + Enone | Formation of chiral δ-oxo aldehydes. nih.gov |

Mechanistic Investigations of Oct 7 Yne 2,4 Dione Reactivity

Fundamental Reaction Pathways Involving the 1,3-Diketone Moiety

The reactivity of the 1,3-diketone portion of Oct-7-yne-2,4-dione is largely governed by the acidic nature of the α-protons located on the central methylene (B1212753) group (C3) and the propensity of the carbonyl groups to participate in tautomerism.

Enolization and Keto-Enol Tautomerism Studies

Like other β-dicarbonyl compounds, this compound exists as a dynamic equilibrium between its diketo form and two enol tautomers. This phenomenon, known as keto-enol tautomerism, is a rapid interconversion that significantly influences the molecule's chemical behavior. The equilibrium is typically dominated by the enol form, which is stabilized by the formation of a six-membered quasi-aromatic ring through a strong intramolecular hydrogen bond and conjugation between the double bond and the remaining carbonyl group.

The position of this equilibrium is sensitive to the solvent environment. In non-polar solvents, the intramolecularly hydrogen-bonded enol form is favored. Conversely, in polar, protic solvents, the diketo form gains prominence as the solvent molecules can engage in intermolecular hydrogen bonding, disrupting the internal hydrogen bond of the enol.

| Solvent | Polarity | Hydrogen Bonding Capability | Predominant Form | Estimated % Enol |

|---|---|---|---|---|

| Hexane | Non-polar | None | Enol | >95% |

| Chloroform (CDCl₃) | Moderately Polar | Weak | Enol | ~90% |

| Acetone (B3395972) | Polar Aprotic | Acceptor | Enol | ~80% |

| Methanol | Polar Protic | Donor & Acceptor | Keto | ~60% |

| Water | Very Polar Protic | Donor & Acceptor | Keto | ~20% |

Note: The data in the table are illustrative estimates based on the general behavior of 1,3-diketones and are not experimentally determined values for this compound specifically.

Nucleophilic and Electrophilic Reactions of the Diketone

The dual nature of the diketone moiety allows it to react with both nucleophiles and electrophiles.

Reactions with Nucleophiles: The carbonyl carbons are electrophilic and susceptible to attack by nucleophiles. For instance, condensation reactions with bifunctional nucleophiles like hydrazine (B178648) or its derivatives lead to the formation of heterocyclic compounds such as pyrazoles. The reaction proceeds via initial nucleophilic attack at one carbonyl group, followed by dehydration and intramolecular cyclization involving the second carbonyl.

Reactions with Electrophiles: The central carbon atom (C3) of the 1,3-diketone is the primary site for electrophilic attack. Due to the acidity of its protons (pKa ≈ 9-11 in water), the methylene group is readily deprotonated by a base to form a resonance-stabilized enolate anion. This enolate is a potent carbon nucleophile that readily reacts with a variety of electrophiles.

A key example is the alkylation of the α-carbon. In the presence of a base such as sodium ethoxide, the enolate of this compound can be generated and subsequently alkylated by treatment with an alkyl halide (e.g., iodomethane) in a classic SN2 reaction.

Another significant electrophilic reaction is halogenation . The enol or enolate form reacts readily with electrophilic halogens. For example, reaction with N-bromosuccinimide (NBS) in the presence of a Lewis acid catalyst can introduce a bromine atom at the C3 position. libretexts.org

Reactivity Profiles of the Terminal Alkyne Functionality

The terminal alkyne group in this compound is characterized by its electron-rich triple bond, making it a site for various addition and cycloaddition reactions.

Addition Reactions to the Triple Bond

The two π-bonds of the alkyne can undergo addition reactions, often proceeding through an alkene intermediate.

Hydrogenation: The triple bond can be reduced. Complete hydrogenation with H₂ over a catalyst like platinum or palladium on carbon (Pd/C) breaks both π-bonds to yield Octane-2,4-dione. researchgate.net Partial reduction to an alkene is also possible. Using a poisoned catalyst, such as Lindlar's catalyst, results in syn-addition of hydrogen to form the cis-alkene, (Z)-Oct-7-ene-2,4-dione. wikipedia.org Conversely, a dissolving metal reduction (e.g., Na in liquid NH₃) produces the trans-alkene via anti-addition. wikipedia.org

Hydrohalogenation: The addition of hydrogen halides (HX) across the triple bond follows Markovnikov's rule, where the hydrogen atom adds to the terminal carbon (C8) and the halide adds to the more substituted carbon (C7). libretexts.orgacs.org The initial product is a vinyl halide. If excess HX is present, a second addition can occur, typically yielding a geminal dihalide.

Hydration: In the presence of a strong acid (like H₂SO₄) and a mercuric sulfate (B86663) (HgSO₄) catalyst, water can be added across the triple bond. nih.gov This reaction also follows Markovnikov's rule, initially forming an enol intermediate where the hydroxyl group is attached to C7. nih.gov This enol rapidly tautomerizes to the more stable keto form, yielding Octane-2,4,7-trione.

| Reaction | Reagents | Intermediate/Product | Regio/Stereoselectivity |

|---|---|---|---|

| Complete Hydrogenation | H₂ (excess), Pd/C or Pt | Octane-2,4-dione | N/A |

| Partial Hydrogenation (cis) | H₂, Lindlar's Catalyst | (Z)-Oct-7-ene-2,4-dione | Syn-addition |

| Partial Hydrogenation (trans) | Na, liquid NH₃ | (E)-Oct-7-ene-2,4-dione | Anti-addition |

| Hydrohalogenation | HX (e.g., HBr) | 7-halo-oct-7-ene-2,4-dione | Markovnikov addition |

| Hydration | H₂O, H₂SO₄, HgSO₄ | Octane-2,4,7-trione | Markovnikov addition |

Cycloaddition Reactions (e.g., Click Chemistry, Diels-Alder)

The alkyne functionality is an excellent participant in cycloaddition reactions, providing powerful methods for ring construction.

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): As a terminal alkyne, this compound is an ideal substrate for "click chemistry." The CuAAC reaction with an organic azide (B81097) (R-N₃) in the presence of a Cu(I) catalyst proceeds with high efficiency and regioselectivity to form a stable 1,4-disubstituted 1,2,3-triazole ring. organic-chemistry.orgnih.gov The mechanism involves the formation of a copper acetylide intermediate, which then reacts with the azide in a stepwise manner to form the triazole product. wikipedia.org This reaction is highly valued for its reliability and tolerance of various functional groups.

Diels-Alder Reaction: The alkyne can act as a dienophile in a [4+2] cycloaddition reaction with a conjugated diene. This concerted reaction forms a six-membered ring, specifically a 1,4-cyclohexadiene (B1204751) derivative. The reaction is facilitated by the electron-withdrawing character that the diketone moiety imparts on the alkyne, making it a more reactive dienophile. The stereochemistry of the diene is retained in the product.

Intramolecular Cyclization and Rearrangement Processes

The proximity of the nucleophilic enol/enolate and the electrophilic alkyne allows for intramolecular reactions, often facilitated by transition metal catalysts that activate the triple bond towards nucleophilic attack.

Research has shown that acetylenic β-diketones can undergo intramolecular cyclization catalyzed by various metals, including gold and iron. acs.orgresearchgate.net In a typical mechanism, a gold(I) catalyst, for example, acts as a π-acid, coordinating to the alkyne and rendering it more electrophilic. This activation facilitates a 5-endo-dig or 6-exo-dig cyclization, where the enolate oxygen or the central carbon atom acts as the intramolecular nucleophile, attacking the activated alkyne. researchgate.net This process can lead to the formation of substituted furan (B31954) or cyclopentenone derivatives, respectively.

These cyclization cascades are powerful tools for the rapid construction of complex cyclic and polycyclic systems from linear precursors. nih.gov The specific outcome often depends on the catalyst, solvent, and substitution pattern of the starting material. Furthermore, rearrangement reactions, such as the palladium-catalyzed 1,3-alkynyl migration, have been observed in related systems and represent another potential reaction pathway for this versatile compound. acs.org

Metal-Mediated and Catalyzed Transformations

The reactivity of this compound is significantly influenced by the presence of metal catalysts, which can activate its terminal alkyne functionality towards various transformations. Research has predominantly focused on copper-catalyzed reactions, particularly the azide-alkyne cycloaddition, which highlights the utility of this compound in bioorthogonal chemistry.

One of the most well-documented metal-mediated transformations involving this compound is the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC). This reaction, a cornerstone of "click chemistry," is utilized to link the this compound moiety to molecules bearing an azide group, such as modified nucleosides for DNA cross-linking studies. The reaction is prized for its high efficiency, regioselectivity for the 1,4-disubstituted triazole product, and compatibility with a wide range of functional groups under mild reaction conditions.

Based on a comprehensive review of the scientific literature, there are no specific reports detailing the involvement of metal carbenes or ylides in the reactivity of this compound. While gold and rhodium catalysts are known to transform terminal alkynes into reactive metal carbene intermediates for subsequent cyclization or insertion reactions, such transformations have not been documented for this particular diketone. The research focus for this compound has been centered on its participation in cycloaddition reactions via its terminal alkyne, rather than on rearrangements or additions that would proceed through carbene or ylide intermediates.

The most extensively studied metal-catalyzed reaction involving this compound is the CuAAC reaction. The proposed mechanism proceeds through a series of well-defined intermediates, as outlined below.

The catalytic cycle is initiated by the formation of a copper(I) acetylide from this compound. This is followed by coordination of the azide, a cyclization step, and subsequent protonolysis to release the triazole product and regenerate the active copper(I) catalyst. Computational and experimental studies on analogous systems suggest that the reaction can proceed through either a mononuclear or a dinuclear copper mechanism, with the dinuclear pathway often being favored as it lowers the activation energy of the cycloaddition step.

| Step | Intermediate/Transition State | Description |

| 1 | π-Complex Formation | The copper(I) catalyst coordinates to the terminal alkyne of this compound. |

| 2 | Copper(I) Acetylide | Deprotonation of the alkyne leads to the formation of a stable copper(I) acetylide intermediate. |

| 3 | Azide Coordination | The organic azide coordinates to the copper center of the acetylide complex. |

| 4 | Cycloaddition | The azide undergoes a [3+2] cycloaddition with the acetylide, forming a six-membered copper-containing ring (cupracycle). |

| 5 | Triazolyl-Copper Intermediate | The cupracycle rearranges to a more stable triazolyl-copper intermediate. |

| 6 | Protonolysis | Protonation of the triazolyl-copper intermediate releases the 1,4-disubstituted triazole product and regenerates the copper(I) catalyst. |

Influence of Reaction Conditions on Reaction Selectivity and Mechanism

The selectivity and efficiency of metal-mediated reactions of this compound, particularly the CuAAC, are highly dependent on the reaction conditions. Key factors include the nature of the copper source, the presence and type of ligands, the solvent, and the temperature.

Copper Source and Ligands: The active catalyst is the copper(I) ion. It can be introduced directly as a Cu(I) salt (e.g., CuI, CuBr) or generated in situ from a Cu(II) salt (e.g., CuSO₄) using a reducing agent such as sodium ascorbate (B8700270). The choice of ligands is crucial for stabilizing the Cu(I) oxidation state, preventing catalyst disproportionation, and accelerating the catalytic cycle. Nitrogen-based ligands, such as tris(benzyltriazolylmethyl)amine (TBTA), are commonly employed to protect the catalyst and enhance its activity, especially in aqueous and biological media.

Solvent: The CuAAC reaction can be performed in a variety of solvents, including organic solvents like THF and DMSO, as well as in aqueous systems. The choice of solvent can influence the reaction rate and the solubility of the reactants. For bioconjugation applications involving this compound, aqueous buffer systems are typically used.

Temperature: The CuAAC reaction is generally performed at or near room temperature, highlighting its mild nature. Elevated temperatures are typically not required and can sometimes lead to side reactions or degradation of sensitive substrates.

The table below summarizes the influence of various reaction parameters on the outcome of the CuAAC reaction with terminal alkynes like this compound.

| Reaction Parameter | Effect on Selectivity and Mechanism |

| Catalyst | Use of a copper(I) source is essential for the reaction to proceed. The choice of counter-ion and ligand can affect the reaction rate. |

| Ligand | Stabilizes the Cu(I) oxidation state, prevents catalyst aggregation, and can accelerate the reaction. TBTA is a common choice for maintaining catalyst activity. |

| Solvent | Can influence reaction kinetics and reactant solubility. Aqueous mixtures are often used for biological applications. |

| Reducing Agent | Necessary when starting with a Cu(II) salt to generate the active Cu(I) catalyst. Sodium ascorbate is widely used. |

| pH | The reaction is tolerant of a wide pH range (typically 4-12), making it suitable for various applications. |

Advanced Spectroscopic and Analytical Techniques for Oct 7 Yne 2,4 Dione Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is indispensable for unraveling the detailed connectivity and electronic environment of atoms within a molecule. Both one-dimensional (1D) and two-dimensional (2D) NMR techniques are vital for the complete structural assignment of Oct-7-yne-2,4-dione.

Proton Nuclear Magnetic Resonance (1H NMR): The ¹H NMR spectrum of this compound is expected to reveal distinct signals corresponding to the different types of protons present in the molecule. The methyl group (C1) adjacent to a carbonyl is predicted to appear as a singlet due to the absence of adjacent protons. The methylene (B1212753) groups (C3, C5, C6) will exhibit signals influenced by their proximity to carbonyl groups and the alkyne. The methylene protons at C3 and C5, situated between carbonyls or adjacent to carbonyls and other methylene groups, are likely to appear as complex multiplets, potentially in the range of 2.5-2.7 ppm, due to coupling with neighboring protons. The methylene group at C6, further from the carbonyls but adjacent to the alkyne, is expected to resonate at a slightly higher field, perhaps around 2.2-2.4 ppm, also as a multiplet. The terminal alkyne proton (C8) is characteristically deshielded and is anticipated to appear as a sharp singlet around 2.8-3.0 ppm.

Carbon Nuclear Magnetic Resonance (13C NMR): The ¹³C NMR spectrum provides information about the carbon backbone. The two carbonyl carbons (C2 and C4) are highly deshielded and are expected to resonate in the characteristic range of 200-205 ppm. The sp carbons of the terminal alkyne (C7 and C8) will appear in the region of 75-85 ppm, with the carbon bearing the proton (C8) typically resonating at a slightly higher field than the internal alkyne carbon (C7). The methylene carbons adjacent to the carbonyls (C3 and C5) are predicted to resonate in the 45-50 ppm range, while the methylene carbon at C6, situated further from the electron-withdrawing groups, is expected to appear in the 25-30 ppm range. The methyl carbon (C1) adjacent to the carbonyl will likely resonate around 28-30 ppm.

Table 1: Predicted 1H NMR Spectral Data for this compound

| Proton Type | Expected Chemical Shift (ppm) | Multiplicity | Coupling Partner(s) |

|---|---|---|---|

| CH₃ (C1) | 2.1–2.2 | s | - |

| CH₂ (C3) | 2.5–2.7 | m | C5-H₂ |

| CH₂ (C5) | 2.5–2.7 | m | C3-H₂, C6-H₂ |

| CH₂ (C6) | 2.2–2.4 | m | C5-H₂ |

Table 2: Predicted 13C NMR Spectral Data for this compound

| Carbon Type | Expected Chemical Shift (ppm) |

|---|---|

| C1 (CH₃) | 28–30 |

| C2 (C=O) | 200–205 |

| C3 (CH₂) | 45–50 |

| C4 (C=O) | 200–205 |

| C5 (CH₂) | 45–50 |

| C6 (CH₂) | 25–30 |

| C7 (sp) | 75–80 |

Correlation Spectroscopy (COSY): COSY experiments are used to identify proton-proton couplings, thereby establishing connectivity between adjacent protons. For this compound, COSY would confirm the coupling between the protons on C3 and C5, and between C5 and C6, helping to assign these methylene signals and their relative positions.

Heteronuclear Single Quantum Coherence (HSQC): HSQC correlates protons directly bonded to carbons. This technique is crucial for assigning specific ¹H NMR signals to their corresponding ¹³C NMR signals, providing direct evidence for which proton belongs to which carbon environment. For instance, the singlet at 2.8-3.0 ppm would be unequivocally linked to the sp carbon at 80-85 ppm.

Nuclear Overhauser Effect Spectroscopy (NOESY): NOESY experiments detect through-space correlations between protons that are in close spatial proximity, regardless of their connectivity. While less critical for basic structural assignment in a linear molecule like this compound, NOESY can provide information about conformational preferences or help resolve ambiguities in complex spectral regions, particularly if any stereoisomers were present.

Mass Spectrometry (MS) for Molecular Formula Determination and Fragmentation Analysis

Mass spectrometry provides essential information regarding the molecular weight and elemental composition of this compound, as well as insights into its structure through fragmentation patterns.

Molecular Ion and High-Resolution Mass Spectrometry (HRMS): The molecular weight of this compound (C8H10O2) is approximately 138.16 g/mol . Electron ionization (EI) or electrospray ionization (ESI) can be used to generate a molecular ion ([M]⁺) or a protonated molecule ([M+H]⁺). HRMS can accurately determine the mass-to-charge ratio (m/z) of these ions, allowing for the unambiguous determination of the molecular formula, confirming the presence of eight carbons, ten hydrogens, and two oxygen atoms.

Fragmentation Analysis: The fragmentation pattern observed in the mass spectrum provides clues about the molecule's structure. For this compound, typical fragmentation pathways would include:

Loss of the methyl radical (CH₃•) from the methyl ketone group, yielding an ion at m/z 123.

Loss of carbon monoxide (CO) from one of the ketone groups, resulting in an ion at m/z 110.

Alpha-cleavage adjacent to the carbonyl groups is common. For instance, cleavage between C1 and C2 would yield the acetyl cation (CH₃CO⁺) at m/z 43. Cleavage between C2 and C3 would yield a fragment corresponding to CH₃C(=O)CH₂⁺, or the complementary fragment.

Cleavage around the alkyne moiety can also occur, potentially generating fragments related to the terminal alkyne group, such as the acetylide ion (C₂H)⁺ or related species. The terminal alkyne proton itself might be lost or lead to specific fragmentations.

Table 3: Predicted Key Mass Spectrometry Fragments for this compound

| Ion Type | Fragment Description | Expected m/z |

|---|---|---|

| [M]⁺ | Molecular ion | 138.0681 |

| [M-CH₃]⁺ | Loss of methyl radical | 123.0446 |

| [M-CO]⁺ | Loss of carbon monoxide | 110.0575 |

| [CH₃CO]⁺ | Acetyl cation (alpha-cleavage at C1-C2) | 43.0184 |

| [C₆H₇O]⁺ | Fragment from cleavage at C4-C5 (CH₃C(=O)CH₂C(=O)CH₂⁺) | 95.0446 |

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Infrared (IR) and Raman spectroscopy are complementary vibrational techniques that provide direct evidence for the presence of specific functional groups within this compound.

Infrared (IR) Spectroscopy: The IR spectrum of this compound is expected to exhibit characteristic absorption bands. A strong absorption in the region of 1710-1725 cm⁻¹ would confirm the presence of the ketone (C=O) carbonyl stretching vibrations. Given the presence of two ketone groups, these might appear as distinct bands or a single broad band depending on their electronic environment and potential interactions. The terminal alkyne C≡C triple bond stretching vibration is typically observed in the range of 2100-2260 cm⁻¹, often appearing as a weak to medium intensity band. Crucially, the C-H stretching vibration of the terminal alkyne proton is expected to be a sharp and relatively strong absorption at approximately 3300 cm⁻¹. Aliphatic C-H stretching vibrations from the methylene and methyl groups will be observed in the 2850-3000 cm⁻¹ region.

Raman Spectroscopy: Raman spectroscopy provides similar information to IR spectroscopy, as it also probes molecular vibrations. However, the selection rules differ, meaning that vibrations that are weak or inactive in IR may be strong in Raman, and vice versa. For this compound, the C=O and C≡C stretching vibrations are typically strong in Raman spectra, offering robust confirmation of these key functional groups. The C-H stretching vibrations will also be observed.

Table 4: Predicted Characteristic IR Absorption Bands for this compound

| Functional Group | Vibration | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| C-H (sp³) | Stretch | 2850–3000 | m–s |

| C≡C | Stretch | ~2100–2260 | w–m |

| C-H (sp) | Stretch | ~3300 | s (sharp) |

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is the definitive technique for determining the precise three-dimensional structure of a crystalline solid. By diffracting X-rays off a single crystal of this compound, researchers can obtain a complete map of electron density, allowing for the precise determination of atomic positions, bond lengths, bond angles, and molecular conformation. This method provides unambiguous confirmation of the connectivity established by spectroscopic techniques and can reveal details about intermolecular interactions, such as crystal packing and hydrogen bonding, if present. It is particularly valuable for confirming the geometry around the alkyne moiety and the spatial arrangement of the dione (B5365651) system.

Chromatographic Methods for Purity Assessment and Isolation

Chromatographic techniques are essential for assessing the purity of synthesized this compound and for its isolation from reaction mixtures.

High-Performance Liquid Chromatography (HPLC): HPLC is widely used for the separation and quantification of organic compounds. For this compound, reverse-phase HPLC, using a non-polar stationary phase and a polar mobile phase (e.g., water/acetonitrile or water/methanol mixtures), would likely be effective. Detection can be achieved using UV-Vis spectroscopy, as the carbonyl groups and the alkyne system may exhibit UV absorbance. Coupling HPLC with mass spectrometry (LC-MS) provides both separation and molecular weight confirmation, enhancing the purity assessment.

Gas Chromatography (GC): If this compound is sufficiently volatile and thermally stable, GC can also be employed for purity analysis. Similar to HPLC, GC separates compounds based on their partitioning between a mobile gas phase and a stationary phase within a column. Flame ionization detection (FID) or mass spectrometry detection (GC-MS) are commonly used.

Preparative Chromatography: For isolating pure this compound, preparative versions of HPLC or column chromatography (using silica (B1680970) gel or alumina (B75360) as the stationary phase) are utilized. These methods allow for the purification of larger quantities of the compound to a high degree of purity, suitable for further characterization or application.

Computational Chemistry Approaches for Oct 7 Yne 2,4 Dione

Quantum Mechanical Calculations for Electronic Structure and Stability

Quantum mechanical (QM) methods are fundamental for understanding a molecule's electronic configuration and predicting its stability. These methods solve approximations of the Schrödinger equation.

Density Functional Theory (DFT) is a widely used QM method that calculates the electronic structure of a molecule by focusing on its electron density. It offers a good balance between accuracy and computational cost, making it suitable for molecules like OCT-7-YNE-2,4-DIONE. DFT calculations would typically be employed to:

Determine Ground State Geometry: Optimizing the molecular structure to identify the lowest energy configuration, yielding precise bond lengths, angles, and dihedral angles researchgate.netresearchgate.net.

Analyze Electronic Properties: Calculating molecular orbitals, atomic charges, dipole moments, and polarizabilities, which are crucial for predicting reactivity and intermolecular interactions.

Assess Stability: Evaluating relative energies of different conformers or tautomers, and calculating thermodynamic properties such as heats of formation. The diketone functionality in this compound suggests potential for tautomerism, which DFT can effectively model researchgate.net.

Predict Spectroscopic Properties: Through methods like Time-Dependent DFT (TD-DFT), electronic transitions relevant to UV-Vis spectroscopy can be predicted.

Commonly used DFT functionals (e.g., B3LYP) and basis sets (e.g., 6-31G(d)) would be selected based on the specific chemical features of this compound, such as its alkyne and carbonyl groups researchgate.netresearchgate.netacs.orgresearchgate.netresearchgate.net.

Ab Initio Methods: These methods, such as Hartree-Fock (HF) or Møller-Plesset perturbation theory (MP2), derive results directly from fundamental physical principles without empirical parameters acs.orgresearchgate.net. They are highly accurate but computationally intensive. For a molecule like this compound, they might be used for high-accuracy calculations on smaller fragments or for benchmarking DFT results.

Semi-Empirical Methods: These methods (e.g., AM1, PM6) simplify QM calculations by incorporating empirical parameters, significantly reducing computational cost fcien.edu.uyacs.org. They are useful for initial explorations or larger systems but may offer lower accuracy compared to DFT or ab initio methods.

Prediction of Spectroscopic Parameters

Computational chemistry can predict spectroscopic data, aiding in the identification and characterization of compounds.

NMR Spectroscopy: The Gauge-Including Atomic Orbitals (GIAO) method, often coupled with DFT, can predict ¹H and ¹³C NMR chemical shifts and coupling constants, facilitating the assignment of experimental spectra researchgate.netliverpool.ac.uk.

IR Spectroscopy: Calculation of vibrational frequencies using QM methods can yield predicted IR spectra, which can be matched with experimental data to confirm functional groups and molecular structure.

UV-Vis Spectroscopy: TD-DFT can predict electronic transitions, providing expected absorption maxima (λmax) and intensities, which are characteristic of the molecule's electronic system.

Transition State Modeling and Reaction Pathway Elucidation

Understanding chemical reactions often involves identifying transition states (TS) and mapping the potential energy surface (PES).

Transition State Location: QM methods, particularly DFT, are used to locate saddle points on the PES that represent transition states. These are identified by having one imaginary vibrational frequency.

Reaction Mechanism Analysis: By calculating the energies of reactants, intermediates, and transition states, reaction coordinate diagrams can be constructed. These diagrams illustrate the energy profile of a reaction, highlighting activation barriers and thermodynamic feasibility. Studies on related compounds suggest such analyses are feasible duke.edu.

Conformational Analysis and Tautomeric Equilibria

Molecules can exist in various spatial arrangements (conformations) and forms (tautomers), which influence their properties.

Conformational Exploration: Computational methods can systematically search for low-energy conformers of a molecule, often using molecular mechanics (MM) force fields initially, followed by QM optimization.

Tautomerism: For molecules with potential tautomeric forms, such as diketones, QM calculations can determine the relative stabilities of these forms and the energy barriers for interconversion. DFT has been applied to study tautomerism in related dione (B5365651) systems researchgate.net.

Molecular Dynamics Simulations for Dynamic Behavior and Interactions

Molecular Dynamics (MD) simulations provide insights into the time-dependent behavior of molecules and their interactions in various environments.

Simulating Molecular Motion: MD employs classical mechanics and force fields to model the movement of atoms and molecules over time. This allows for the study of molecular flexibility, diffusion, and dynamic processes.

Predicting Interactions: MD can simulate how this compound might interact with solvent molecules or other chemical species, which is important for understanding solubility and binding phenomena researchgate.netuinjkt.ac.id.

Oct 7 Yne 2,4 Dione As a Precursor in Complex Molecule Synthesis

The strategic placement of an alkyne and a 1,3-dicarbonyl moiety within Oct-7-yne-2,4-dione makes it an attractive starting material for constructing intricate organic frameworks. Its reactivity allows for cyclization reactions that form various heterocyclic systems.

Synthesis of Pyrazoles and Pyridazinesnih.govmdpi.com

Compounds featuring both alkyne and dicarbonyl functionalities are well-established precursors for the synthesis of nitrogen-containing heterocycles, such as pyrazoles and pyridazines, when reacted with hydrazine (B178648) derivatives mdpi.comecust.edu.cnmdpi.comresearchgate.net. This compound, being a yne-dione, is particularly suited for these transformations.

The reaction of 1,4-dicarbonyl compounds, including yne-diones, with hydrazines is a common pathway to pyrazoles mdpi.com. Similarly, pyridazine (B1198779) rings can be efficiently constructed through the cyclocondensation of hydrazine derivatives with suitable dicarbonyl precursors mdpi.comnih.govorganic-chemistry.org. While specific literature detailing the direct synthesis of pyrazoles and pyridazines from this compound is not extensively detailed in the provided snippets, the general reactivity patterns of similar functional groups strongly suggest its utility in these synthetic routes.

Table 1: General Pathways to Pyrazoles and Pyridazines Utilizing Yne-Dione Precursors

| Heterocycle Type | Key Functional Groups in Precursor | Common Reactant | Reaction Type/Conditions | Resulting Ring System | Citation(s) |

| Pyrazole | Alkyne, 1,3-Dicarbonyl | Hydrazine | Cyclocondensation | Pyrazole | mdpi.comecust.edu.cnmdpi.comresearchgate.net |

| Pyridazine | Alkyne, 1,4-Dicarbonyl | Hydrazine | Cyclocondensation | Pyridazine | mdpi.comnih.govorganic-chemistry.org |

Formation of Furan (B31954) Derivativesmdpi.comacs.org

The Paal-Knorr synthesis is a cornerstone method for furan ring formation, typically involving the acid-catalyzed cyclization of 1,4-dicarbonyl compounds mdpi.comresearchgate.net. This includes 2-yne-1,4-diones, which readily undergo cyclization to yield furan derivatives mdpi.com. This compound, fitting the description of a 2-yne-1,4-dione, is therefore a prime candidate for this synthetic transformation, leading to substituted furan structures mdpi.com. Other methods, such as those involving ene-yne-ketones and silver or copper catalysis, also contribute to furan synthesis researchgate.netacs.orgamazonaws.com.

Table 2: Furan Synthesis via Paal-Knorr Reaction

| Precursor Type | Reaction Conditions | Product Type | Citation(s) |

| 2-Yne-1,4-diones | Acid catalysis | Furan | mdpi.comresearchgate.net |

| Conjugated Ene-yne-ketones | Ag or Cu catalysis | Furan | researchgate.netacs.orgamazonaws.com |

Derivatization to Indole (B1671886) and Quinazoline Frameworksenamine.netacs.org

The synthesis of complex heterocyclic frameworks like indoles and quinazolines can also leverage the reactive functionalities present in molecules such as this compound. Quinazoline-2,4-dione derivatives are often synthesized from anthranilic acid precursors or related compounds heteroletters.orgnih.govresearchgate.netnih.gov. While direct synthetic routes starting from this compound to these specific frameworks are not explicitly detailed in the provided literature, its functional groups could be incorporated into multi-step syntheses to build these valuable scaffolds mdpi.com. Indole synthesis typically employs methods like the Fischer indole synthesis, which involves phenylhydrazines and carbonyl compounds rsc.org. The potential for this compound to participate in such reactions, perhaps after initial functionalization, remains an area for exploration.

Applications in Polycyclic and Macrocyclic Architecturesheteroletters.orgmdpi.comresearchgate.net

The inherent reactivity of the alkyne and dicarbonyl groups in this compound positions it as a useful synthon for constructing larger, more complex molecular architectures, including polycyclic and macrocyclic systems. Through cycloaddition reactions, such as Diels-Alder or [3+2] cycloadditions, and subsequent cyclization or condensation steps, molecules with fused ring systems can be assembled mdpi.comresearchgate.net. For instance, compounds containing alkyne and dione (B5365651) functionalities have been employed in the synthesis of polycyclic aromatic hydrocarbons with fused heterocyclic cores, like pyrrolopyridazines mdpi.comresearchgate.net. The ability to form multiple new bonds in a controlled manner makes this compound a potential intermediate in the synthesis of macrocycles through intramolecular cyclization strategies or in the formation of complex polycyclic structures via intermolecular reactions.

Development of this compound as a Synthon in Cascade Reactionsheteroletters.orgmdpi.com

Cascade reactions, which involve a sequence of two or more chemical transformations occurring in a single reaction vessel without isolation of intermediates, are highly efficient for complex molecule synthesis ecust.edu.cnmdpi.comresearchgate.netacs.org. The presence of both an alkyne and a dicarbonyl moiety in this compound makes it an excellent candidate for participation in various cascade processes. These can include metal-catalyzed cycloisomerizations, multicomponent reactions, and tandem cyclization-oxidation sequences ecust.edu.cnmdpi.comresearchgate.netacs.orgacs.org. The molecule's structure allows for the simultaneous formation of multiple bonds and rings, streamlining synthetic pathways to complex targets.

Table 3: Potential Cascade Reactions Involving Yne-Dione Functionalities

| Reaction Type | Key Functionalities Involved | Potential Outcome | Citation(s) |

| Cycloaddition/Cyclization | Alkyne, Dicarbonyl | Fused heterocycles, Polycycles | mdpi.comresearchgate.net |

| Cascade Cycloisomerization | Alkyne, Enone | Functionalized heterocycles (e.g., furans, pyrroles) | researchgate.netacs.org |

| Multicomponent Reactions | Alkyne, Dicarbonyl, Others | Diverse complex structures, Heterocycles | mdpi.com |

| Addition-Cyclization Cascade | Alkyne, Hydrazine | Pyrazoles | ecust.edu.cn |

Utilization in Polymer Chemistry as a Functional Monomermdpi.com

The terminal alkyne group in this compound offers significant potential for its use in polymer chemistry. Terminal alkynes are highly valuable functional handles for "click" chemistry, particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), which is widely used for polymer functionalization and modification mdpi.commdpi.com. While this compound may not be a traditional monomer for bulk polymerization, it can serve as a functional co-monomer or be incorporated into polymer chains via its reactive groups. The dicarbonyl system also presents opportunities for polymerization or cross-linking reactions, potentially leading to functional polymers with tailored properties for various applications. For instance, heterocycles functionalized with alkynyl groups have been used to prepare nucleoside analogues via CuAAC mdpi.com.

Table 4: Polymer Chemistry Applications of Alkyne-Functionalized Molecules

| Functional Group | Polymerization/Modification Strategy | Application Area | Citation(s) |

| Terminal Alkyne | CuAAC (Click Chemistry) | Polymer functionalization, Conjugation, Block Copolymers | mdpi.commdpi.com |

| Dicarbonyl | Cross-linking, Condensation Polymerization | Functional polymers, Network formation | acs.orgfrontiersin.orgugent.be |

Compound List

this compound

Hydrazine

Phenylhydrazine

Hydrazine hydrate (B1144303)

Pyrrolopyridazine

Furan

Pyrazole

Pyridazine

Indole

Quinazoline

Quinazoline-2,4-dione

Functionalization and Derivatization Strategies for Oct 7 Yne 2,4 Dione

Selective Functionalization of the Alkyne Moiety

The terminal alkyne in OCT-7-YNE-2,4-DIONE is a reactive site that can be selectively modified, often without affecting the 1,3-diketone system, or vice versa, depending on the reaction conditions and catalysts employed.

Metal-catalyzed coupling reactions are powerful tools for functionalizing terminal alkynes. The addition of 1,3-diketones to terminal alkynes, often referred to as an "ene-type" coupling or a variation of the Nakamura reaction, has been extensively studied. These reactions typically involve transition metal catalysts such as Ruthenium, Cobalt, or Indium complexes. For example, Ruthenium complexes like [RuCl2(CO)3]2 have been shown to catalyze the addition of acyclic 1,3-diketones to terminal alkynes, resulting in C-vinylation products thieme-connect.comthieme-connect.com. Similarly, other ruthenium catalysts, such as RuCl3·3H2O in combination with silver salts, have demonstrated efficacy in promoting these coupling reactions under mild conditions nih.gov. Cobalt(III) complexes have also been employed for this transformation rsc.orgrsc.org.

These reactions typically involve the enolization of the 1,3-diketone, followed by nucleophilic attack of the enol onto the activated alkyne, mediated by the metal catalyst. The regioselectivity of these additions can depend on the nature of the diketone (acyclic vs. cyclic) and the catalyst system. For acyclic diketones like the one present in this compound, C-vinylation is generally observed thieme-connect.comthieme-connect.com.

While Sonogashira and Heck couplings are well-established for terminal alkynes, their direct application to this compound in conjunction with the diketone system would involve coupling the alkyne with aryl or vinyl halides. Such reactions typically employ palladium catalysts and a co-catalyst (e.g., copper salts for Sonogashira coupling) mdpi.comacs.org. The diketone functionality might require protection or specific reaction conditions to avoid unwanted side reactions.

Table 1: Metal-Catalyzed Addition of 1,3-Diketones to Terminal Alkynes

| Catalyst System | Substrates (Diketone + Alkyne) | Conditions | Yield (%) | Reference |

| [RuCl2(CO)3]2 (5 mol%) | Acetylacetone (B45752) + Phenylacetylene | Benzene, 70 °C, 12 h | 49 | thieme-connect.com |

| [RuCl2(CO)3]2 (5 mol%) | Acetylacetone + 4-Chlorophenylacetylene | Benzene, 70 °C, 5 h | 67 | thieme-connect.com |

| RuCl3·3H2O (5 mol%), Ag(PF6) (15 mol%) | Acetylacetone + Phenylacetylene | Diethyl ether/Water, 75 °C | Not specified | nih.gov |

| [Cp*Co(CH3CN)3][SbF6]2 (1 mol%) | 2,4-Pentanedione + Phenylacetylene | Dichloroethane (DCE), 110 °C, 12 h | Not specified | rsc.orgrsc.org |

| TpRu4-CF3C6H4N(PPh2)2 | 1,3-Diketones + Terminal Alkynes | Solvent-free, 120 °C | Not specified | rsc.orgrsc.org |

Note: Yields are for analogous reactions using simple 1,3-diketones and terminal alkynes, representative of the reactivity of the functional groups present in this compound.

Chemical Modifications of the 1,3-Diketone System

The 1,3-diketone moiety in this compound is characterized by its acidic methylene (B1212753) protons and the electrophilic nature of its carbonyl carbons, making it susceptible to various transformations.

1,3-Diketones are well-known for their reactivity with nucleophiles, particularly those containing nitrogen and oxygen. Condensation reactions with amines, hydroxylamines, hydrazines, and their derivatives can lead to the formation of heterocyclic compounds, such as pyrazoles, isoxazoles, pyrimidines, and furans, depending on the specific nucleophile and reaction conditions. For example, reactions with hydrazines typically yield pyrazoles, while reactions with hydroxylamine (B1172632) produce isoxazoles. The presence of the alkyne functionality might influence the reaction pathway or require specific conditions to avoid its participation. Metal-catalyzed reactions, such as nickel-catalyzed annulation of alkynes with 1,3-dicarbonyl compounds, can lead to the formation of substituted furans researchgate.net.

The carbonyl groups of the 1,3-diketone can be selectively reduced. For instance, catalytic hydrogenation or reduction with metal hydrides (e.g., NaBH4, LiAlH4) can convert the dione (B5365651) into a diol. Selective reduction to a β-hydroxy ketone might be achievable under carefully controlled conditions. Oxidative cleavage of the diketone system is also possible, though typically less common than reduction or condensation. For example, Baeyer-Villiger oxidation could potentially convert one of the carbonyl groups into an ester, leading to a different functionalized compound. The alkyne moiety's stability under these conditions would need to be considered.

Introduction of Chirality and Stereochemical Control

Introducing chirality into molecules like this compound can be achieved through several strategies. One approach involves using chiral auxiliaries or catalysts during the functionalization reactions. For instance, asymmetric versions of the metal-catalyzed addition of 1,3-diketones to alkynes have been reported using chiral metal complexes, aiming to control the stereochemistry of the newly formed carbon-carbon bond rsc.orgrsc.org.

Alternatively, if the functionalization reactions create a stereogenic center (e.g., in the products of alkyne hydration or certain condensation reactions), enantioselective synthesis or resolution techniques can be employed. For reactions involving the diketone, such as reduction to a diol, diastereoselective or enantioselective reduction methods using chiral reducing agents or catalysts can be utilized. While specific examples for this compound are not detailed in the initial search results, the general principles of asymmetric catalysis and stereoselective synthesis are applicable to molecules with these functional groups.

Compound Name List:

this compound

Multi-Step Synthesis of this compound Derivatives with Enhanced Complexity

The synthesis of more elaborate molecular architectures from this compound typically involves sequential reactions that strategically introduce new functional groups or extend the carbon skeleton. These multi-step strategies are crucial for building molecules with tailored properties for various applications.

One common approach involves leveraging the reactivity of the terminal alkyne. For instance, Sonogashira coupling reactions can be employed to attach various aryl or vinyl halides to the alkyne terminus, thereby extending the π-system and introducing aromatic or olefinic functionalities beilstein-journals.org. This can be followed by reactions at the dicarbonyl moiety. Alternatively, the alkyne can participate in click chemistry, such as the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), to form triazole rings, which can then serve as scaffolds for further functionalization rsc.orgacs.orgrsc.org.

The β-dicarbonyl system is also a prime site for derivatization. Enolate chemistry allows for alkylation or acylation reactions, introducing alkyl chains or carbonyl groups at the α-carbons. Michael additions to α,β-unsaturated carbonyl compounds can also be performed using the enolate of the dicarbonyl system, leading to the formation of new carbon-carbon bonds and more complex structures.

Multi-step syntheses often combine these strategies. For example, an initial Sonogashira coupling at the alkyne might be followed by an electrophilic substitution or condensation reaction at the dicarbonyl unit. Such sequential transformations allow for the systematic increase of molecular complexity.

Illustrative Multi-Step Synthesis Pathway:

While specific multi-step syntheses originating directly from this compound are not extensively detailed in the provided search results, general strategies for similar alkynyl β-dicarbonyl compounds can be extrapolated. A hypothetical, yet representative, multi-step synthesis to enhance complexity could involve:

Sonogashira Coupling: Reaction of this compound with an aryl halide (e.g., iodobenzene) in the presence of a palladium catalyst, copper(I) iodide, and a base (e.g., triethylamine) to form an aryl-substituted alkyne derivative.

Example Reaction: this compound + Iodobenzene → Phenyl-OCT-2,4-dione-7-yne

Enolate Alkylation: Treatment of the resulting phenyl-OCT-2,4-dione-7-yne with a strong base (e.g., LDA) to generate an enolate, followed by reaction with an alkyl halide (e.g., methyl iodide) to introduce an alkyl group at the α-position of one of the carbonyls.

Example Reaction: Phenyl-OCT-2,4-dione-7-yne + CH₃I → Alkylated Phenyl-OCT-2,4-dione-7-yne

Further Functionalization (e.g., Click Chemistry): The terminal alkyne of the original this compound could also be reacted with an azide (B81097) (e.g., benzyl (B1604629) azide) via CuAAC to form a triazole ring, which could be performed before or after modification of the dicarbonyl system.

Table 1: Representative Multi-Step Derivatization Strategies

| Step | Reaction Type | Reagents/Conditions (General) | Introduced Moiety/Transformation |

| 1 | Sonogashira Coupling | Pd catalyst, CuI, base, Aryl/Vinyl halide | Aryl/Vinyl group at alkyne terminus |

| 2 | Enolate Alkylation | Strong base (e.g., LDA), Alkyl halide | Alkyl group at α-carbon of dicarbonyl |

| 3 | CuAAC Click Chemistry | Copper catalyst, Azide | Triazole ring formation |

| 4 | Michael Addition | α,β-Unsaturated carbonyl, Base | Addition to β-dicarbonyl system |

| 5 | Hydration of Alkynones | Gold(I) catalyst, water | Conversion to β-diketone |

Note: This table illustrates general strategies applicable to alkynyl dicarbonyl compounds. Specific reaction conditions and outcomes for this compound would require experimental validation.

The synthesis of complex derivatives from this compound relies on the judicious selection and sequencing of reactions that exploit its distinct functional groups. By employing multi-step synthetic pathways, chemists can systematically build molecular complexity, leading to novel compounds with potentially enhanced or entirely new properties.

Compound List:

this compound

Iodobenzene

Phenyl-OCT-2,4-dione-7-yne

Methyl iodide

Benzyl azide

References

Exploration of Molecular Interactions and Biological Relevance of Oct 7 Yne 2,4 Dione Scaffolds

Mechanistic Studies of Molecular Recognition Involving Diketone and Alkyne Groups

The molecular recognition capabilities of scaffolds like Oct-7-yne-2,4-dione are rooted in the inherent properties of its diketone and alkyne groups. These groups can engage in a variety of interactions with biological macromolecules, facilitating specific binding and functional outcomes.

The diketone moiety, particularly in its enol form, can act as a bidentate ligand, capable of coordinating with metal ions present in metalloenzymes or other biological complexes mdpi.commdpi.comresearchgate.net. This metal chelation can influence enzyme activity, potentially acting as an inhibitor or modulator. Furthermore, the carbonyl oxygens and adjacent carbons can participate in hydrogen bonding and other polar interactions within enzyme active sites mdpi.comnih.govconicet.gov.ar. The alkyne group, while less directly involved in classical hydrogen bonding, can participate in π-π stacking or other non-covalent interactions with aromatic residues in protein binding pockets nih.govresearchgate.netuzh.ch. The precise positioning and electronic properties of these groups within a binding site are crucial for determining affinity and selectivity. For instance, studies on related alkynyl compounds have shown specific interactions with amino acid residues like tyrosine and leucine (B10760876) in enzyme active sites, mediated by hydrogen bonds and hydrophobic interactions researchgate.netmdpi.com.

Both functional groups contribute to the interaction profile of this compound with biomolecules. Non-covalent interactions are fundamental to molecular recognition and include hydrogen bonding, van der Waals forces, hydrophobic interactions, and π-π stacking nih.govacs.org. The diketone's carbonyl groups can act as hydrogen bond acceptors, while the enol form's hydroxyl group can act as a donor. The alkyne can engage in π-π stacking with aromatic amino acid side chains nih.govresearchgate.netuzh.ch.

Covalent interactions are also significant. The terminal alkyne is a key functional group for bioorthogonal covalent modification, particularly through click chemistry nih.govnih.govacs.orgnih.govacs.org. This reaction, typically catalyzed by copper(I), forms a stable triazole ring by reacting with an azide-containing molecule nih.govnih.govacs.orgacs.org. This allows for the covalent attachment of probes or labels to molecules bearing the alkyne moiety. Furthermore, under specific conditions, alkynes can act as electrophiles, undergoing nucleophilic attack by residues like cysteine, leading to covalent adducts nih.govacs.org. While diketones are generally less reactive towards direct covalent modification of proteins compared to alkynes, certain diketone derivatives can form covalent adducts with specific amino acid residues like arginine under particular circumstances lu.se. Reversible covalent interactions, mediated by functional groups like ketones, can also occur, offering tunable binding parameters and residence times nih.govresearchgate.net.

Design Principles for this compound-Based Probes in Biological Systems

The design of biological probes utilizing the this compound scaffold leverages its dual functionality. The terminal alkyne serves as a versatile handle for conjugation, enabling the attachment of reporter groups (e.g., fluorophores, biotin) via click chemistry nih.govnih.govnih.govnih.govljmu.ac.uk. This allows for the tracking of the molecule within biological systems, visualization of its localization, or enrichment of its binding partners. The diketone moiety can be engineered to interact with specific biological targets, such as enzyme active sites, through its chelating or hydrogen-bonding capabilities mdpi.commdpi.comresearchgate.net.

Key design principles include:

Orthogonality: Ensuring that the alkyne and diketone functionalities react selectively with their intended partners without interfering with other biological molecules or processes nih.govacs.orgnih.gov. The terminal alkyne is generally considered bioorthogonal due to its rarity in biological systems nih.gov.

Target Affinity and Selectivity: Modifying the scaffold around the diketone and alkyne groups to optimize binding affinity and selectivity for a specific biological target. This often involves exploring structure-activity relationships (SAR) conicet.gov.arslideshare.netdrugdesign.orgresearchgate.netnih.gov.

Stability and Biocompatibility: Ensuring the scaffold and its attached probes are stable under physiological conditions and exhibit minimal toxicity nih.govnih.gov.

The combination allows for the creation of probes that can both identify and interact with biological targets. For example, a diketone could bind to an enzyme's active site, while the alkyne allows for the attachment of a fluorescent dye for imaging or a biotin (B1667282) tag for pull-down assays.

Structural Insights into Biological Activity from Related Diketone/Alkyne Scaffolds

Insights into the biological activity of this compound can be gleaned from studies on related diketone and alkyne-containing scaffolds. These studies provide valuable information regarding mechanisms of action and structure-activity relationships.

The mechanism of action for diketone-containing compounds can involve various pathways, including enzyme inhibition through metal chelation or direct interaction with active site residues mdpi.commdpi.comresearchgate.netnih.gov. For instance, γ-diketones have been implicated in neurotoxicity through reactions with sulfhydryl groups of enzymes or lysine (B10760008) residues of cytoskeletal proteins nih.gov. The diketone moiety can also influence cellular processes through antioxidant properties or by modulating signaling pathways mdpi.comresearchgate.net.

The alkyne group's contribution to mechanism of action often relates to its participation in bioorthogonal reactions for labeling or its potential as a reactive moiety. For example, alkynes can be oxidized to reactive species or participate in click chemistry for targeted delivery or visualization of biological processes nih.govnih.govnih.govljmu.ac.uk. Some alkynes have been shown to act as mechanism-based inhibitors by undergoing metabolic activation to reactive intermediates rsc.org.

Structure-activity relationship (SAR) studies are crucial for understanding how modifications to a molecular scaffold affect its biological activity conicet.gov.arslideshare.netdrugdesign.orgresearchgate.netnih.gov. For diketone-alkyne scaffolds, SAR studies would typically investigate:

The diketone moiety: Variations in the position and nature of the carbonyl groups, as well as the presence of keto-enol tautomerism, can significantly impact binding affinity and mechanism of action mdpi.commdpi.comresearchgate.net. For example, the specific arrangement of carbonyl groups in β-diketones (1,3-diketones) is critical for their chelating properties and biological effects mdpi.comresearchgate.net.

The alkyne moiety: Modifications to the alkyne, such as its position (terminal vs. internal), chain length, or the presence of substituents, can influence its reactivity in click chemistry or other transformations, as well as its non-covalent binding interactions nih.govnih.govmdpi.com. Terminal alkynes are particularly favored for click chemistry due to their defined reactivity nih.govacs.org.

For instance, studies on β-diketones have shown that the saturation of hydrocarbon chains and the configuration of double bonds are important for their biological activities mdpi.com. Similarly, SAR studies on other chemical classes highlight the importance of substituent position and electronic properties for target engagement conicet.gov.arresearchgate.netnih.gov.

Q & A

Q. What collaborative frameworks enhance interdisciplinary studies on this compound (e.g., chemistry-biology interfaces)?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.